4-Guanidinobenzoic Acid-D4 Hydrochloride

Bioanalysis LC-MS/MS Matrix effect

4-Guanidinobenzoic Acid-D4 Hydrochloride (CAS 1203588-99-1 for the labeled compound; unlabeled analog CAS 42823-46-1) is a stable isotope-labeled (SIL) analog of 4-guanidinobenzoic acid hydrochloride. The compound features four deuterium atoms substituted for hydrogen atoms on the aromatic ring, resulting in a molecular weight shift of +4 Da relative to the unlabeled analyte (219.66 g/mol vs.

Molecular Formula C₈H₆D₄ClN₃O₂
Molecular Weight 219.66
Cat. No. B1162723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Guanidinobenzoic Acid-D4 Hydrochloride
Synonyms4-[(Aminoiminomethyl)amino]benzoic Acid Hydrochloride-D4;  p-Guanidinobenzoic Acid Hydrochloride-D4
Molecular FormulaC₈H₆D₄ClN₃O₂
Molecular Weight219.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Guanidinobenzoic Acid-D4 Hydrochloride: Deuterated Internal Standard for LC-MS/MS Quantification


4-Guanidinobenzoic Acid-D4 Hydrochloride (CAS 1203588-99-1 for the labeled compound; unlabeled analog CAS 42823-46-1) is a stable isotope-labeled (SIL) analog of 4-guanidinobenzoic acid hydrochloride . The compound features four deuterium atoms substituted for hydrogen atoms on the aromatic ring, resulting in a molecular weight shift of +4 Da relative to the unlabeled analyte (219.66 g/mol vs. 215.64 g/mol) . This mass difference enables its primary application as an internal standard (IS) for the accurate and precise quantification of 4-guanidinobenzoic acid—a key metabolite of camostat and nafamostat, as well as a serine protease inhibitor impurity—in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. As a deuterated IS, it is intended strictly for research and analytical method development, not for diagnostic or therapeutic use .

Why Unlabeled or Non-Deuterated Analogs Cannot Substitute 4-Guanidinobenzoic Acid-D4 Hydrochloride in Quantitative Bioanalysis


In LC-MS/MS-based quantification of 4-guanidinobenzoic acid, substituting the deuterated D4 internal standard with the unlabeled compound or a structural analog introduces significant analytical error that cannot be corrected by simple calibration. Deuterated internal standards co-elute with the analyte and experience near-identical ionization efficiency and matrix effects, thereby normalizing for ion suppression/enhancement and extraction recovery variability [1]. In contrast, non-deuterated analogs or unlabeled IS may exhibit differential chromatographic retention, ionization response, and extraction behavior, leading to quantification bias that frequently exceeds bioanalytical method validation acceptance criteria (±15% accuracy, ±15% precision) [2]. Studies have demonstrated that deuterium-labeled IS can reduce matrix effect variability by up to 5-fold compared to structural analogs, and improve intra-assay precision (CV%) from >20% to <5% in plasma samples [3]. For 4-guanidinobenzoic acid specifically, which is a polar, carboxylic acid-containing metabolite susceptible to matrix suppression, the use of a matched deuterated IS is essential to achieve the accuracy and reproducibility required for pharmacokinetic studies, impurity profiling, and regulatory submission [1].

Quantitative Differentiation of 4-Guanidinobenzoic Acid-D4 Hydrochloride Against Alternative Internal Standards


Matrix Effect Normalization: Deuterated IS Reduces Ion Suppression Variability by 5-Fold vs. Structural Analogs

The use of a deuterated internal standard such as 4-Guanidinobenzoic Acid-D4 Hydrochloride provides superior matrix effect normalization compared to a non-deuterated structural analog. In a systematic evaluation of matrix effects across multiple analytes and biological matrices, deuterated IS demonstrated a matrix factor (MF) coefficient of variation (CV) of ≤6%, whereas the use of a structural analog IS resulted in MF CVs ranging from 15% to 35% [1]. For 4-guanidinobenzoic acid, which is a polar metabolite subject to significant ion suppression in plasma and urine, this difference translates to a 5-fold improvement in matrix effect consistency when the D4-IS is employed [1]. The data represent a class-level inference for deuterated IS, with the expectation that 4-Guanidinobenzoic Acid-D4 Hydrochloride will exhibit comparable performance.

Bioanalysis LC-MS/MS Matrix effect Internal standard

Intra-Assay Precision: Deuterated IS Achieves CV <5% vs. >20% CV with Unlabeled IS in Plasma

Method validation studies consistently show that deuterated internal standards yield significantly lower intra-assay precision (expressed as %CV) compared to unlabeled or non-isotopic IS. In a cross-analyte evaluation, the use of a deuterated IS reduced intra-assay CV from >20% (observed with an unlabeled, non-coeluting IS) to <5% for the same analyte in human plasma [1]. This improvement is attributed to the deuterated IS's ability to track and correct for sample-to-sample variations in extraction recovery and ionization efficiency. While specific data for 4-Guanidinobenzoic Acid-D4 Hydrochloride are not publicly available, this class-level inference is directly applicable due to the shared mechanism of deuterated IS normalization.

Precision LC-MS/MS Bioanalytical method validation Deuterated internal standard

Accuracy Improvement: Deuterated IS Reduces Mean Bias from >20% to <5% Across Calibration Range

The accuracy of quantification, measured as percent bias from nominal concentration, is dramatically improved when a deuterated IS is used instead of a structural analog or unlabeled IS. In a comparative study of multiple compounds, the mean absolute bias across the calibration range was <5% when a deuterated IS was employed, versus >20% bias for the same analyte when a non-isotopic IS was used [1]. This difference is critical for pharmacokinetic parameter estimation, where a 20% systematic error can alter clearance and volume of distribution calculations to a clinically or regulatorily significant degree. As 4-Guanidinobenzoic Acid-D4 Hydrochloride is a matched deuterated IS, it is expected to provide this level of accuracy for the quantification of 4-guanidinobenzoic acid.

Accuracy Bias Deuterated internal standard LC-MS/MS

Method Linearity and Dynamic Range: Deuterated IS Extends Upper Limit of Quantitation by 2- to 5-fold vs. No IS

The inclusion of a deuterated internal standard has been shown to extend the linear dynamic range of LC-MS/MS assays by correcting for ionization saturation effects at high analyte concentrations. In a study of carboxylic acid analytes, the use of a deuterated IS increased the upper limit of quantitation (ULOQ) from approximately 100 ng/mL to 500 ng/mL without compromising accuracy, representing a 5-fold extension of the linear range [1]. This is particularly relevant for 4-guanidinobenzoic acid, which can accumulate to high concentrations in renal impairment scenarios or following camostat/nafamostat administration. The deuterated IS compensates for non-linear detector response and ion source saturation, enabling accurate quantification over a broader concentration window without sample dilution.

Linearity Dynamic range Deuterated internal standard LC-MS/MS

Extraction Recovery Correction: Deuterated IS Reduces Apparent Recovery Variability from ±30% to ±5%

Variability in sample extraction efficiency (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is a major source of imprecision in bioanalysis. A deuterated internal standard, added prior to extraction, co-partitions with the analyte and corrects for recovery inconsistencies. Data from a comparative evaluation show that the use of a deuterated IS reduces the apparent variability in extraction recovery (expressed as CV of absolute recovery) from up to ±30% to ≤±5% across multiple extraction replicates [1]. For 4-guanidinobenzoic acid, a polar compound that may exhibit variable recovery depending on the sample preparation method, the D4-IS provides essential normalization, ensuring that the final calculated concentration reflects true analyte levels rather than extraction artifacts.

Extraction recovery Sample preparation Deuterated internal standard LC-MS/MS

Critical Application Scenarios Requiring 4-Guanidinobenzoic Acid-D4 Hydrochloride for Reliable Quantification


Pharmacokinetic and Toxicokinetic Studies of Camostat and Nafamostat

4-Guanidinobenzoic acid is a primary metabolite of camostat mesylate and nafamostat mesylate, drugs used for pancreatitis and investigated for COVID-19. Accurate quantification of this metabolite in plasma and urine is essential for establishing exposure-response relationships and assessing drug metabolism. The use of 4-Guanidinobenzoic Acid-D4 Hydrochloride as an internal standard is mandatory to meet the <5% accuracy and <5% precision requirements demonstrated for deuterated IS, ensuring that pharmacokinetic parameters (Cmax, AUC, t1/2) are not biased by matrix effects or extraction variability [1].

Regulated Bioanalysis for Impurity and Metabolite Profiling in Drug Development

4-Guanidinobenzoic acid hydrochloride is an identified impurity of camostat and a potential degradation product. In pharmaceutical quality control and stability testing, quantification of this impurity at trace levels (e.g., ≤0.1% relative to API) requires high sensitivity and accuracy. The deuterated D4-IS corrects for ion suppression common in high-organic mobile phases and complex drug product matrices, enabling reliable quantification down to the LLOQ [2]. This is essential for ICH Q3A/B compliance and for building a robust impurity profile for regulatory submission.

Method Development and Validation for Endogenous Metabolite Quantification

4-Guanidinobenzoic acid may also arise endogenously as a product of arginine metabolism. Quantifying this compound as a potential biomarker for renal function or metabolic disorders requires a validated LC-MS/MS method. The use of 4-Guanidinobenzoic Acid-D4 Hydrochloride is critical to achieve the intra-assay precision (<5% CV) and accuracy (<5% bias) necessary for clinical research applications, where inter-subject variability and low basal concentrations demand robust analytical performance [3].

Cross-Validation of Analytical Methods Across Different Laboratories or Platforms

In multi-center clinical trials or when transferring a bioanalytical method from discovery to a CRO, method cross-validation is required. The use of a stable isotope-labeled internal standard like 4-Guanidinobenzoic Acid-D4 Hydrochloride minimizes inter-laboratory variability caused by differences in LC-MS/MS instrumentation, ion source design, and sample preparation protocols. The deuterated IS normalizes for these variables, allowing for seamless data integration and reducing the risk of cross-validation failure due to matrix effect or recovery discrepancies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Guanidinobenzoic Acid-D4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.